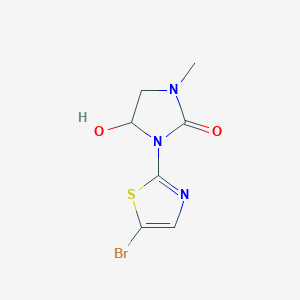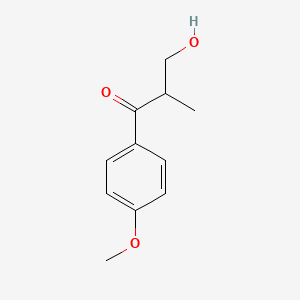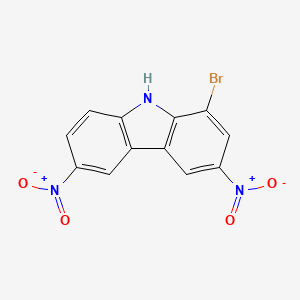
2-Methyl-4-phenylbut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenylbut-2-enenitrile is an organic compound characterized by a nitrile group attached to a butene chain with a phenyl and a methyl substituent
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Another method is the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to form nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through the ammoxidation of alkenes, where an alkene reacts with ammonia and oxygen in the presence of a catalyst to form a nitrile.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
2-Methyl-4-phenylbut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylbut-2-enenitrile involves its interaction with various molecular targets. For instance, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons and protons. In oxidation reactions, the nitrile group is oxidized to a carboxylic acid through the addition of oxygen atoms.
Comparison with Similar Compounds
2-Methyl-4-phenylbut-1-ene: Similar structure but lacks the nitrile group.
4-Phenylbut-2-enenitrile: Similar structure but lacks the methyl group.
Uniqueness:
- The presence of both a phenyl and a methyl group along with the nitrile group makes 2-Methyl-4-phenylbut-2-enenitrile unique in its reactivity and applications compared to its analogs.
Properties
CAS No. |
63909-26-2 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methyl-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C11H11N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
InChI Key |
BLTOJPGOVBJINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



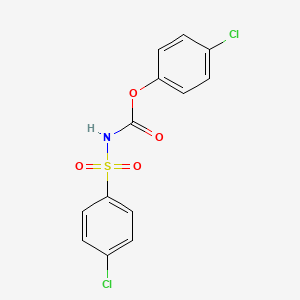
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
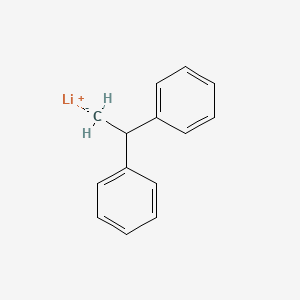

![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)

![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
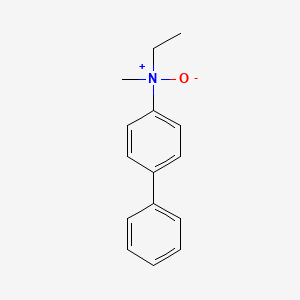
![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
